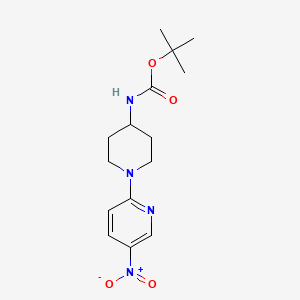

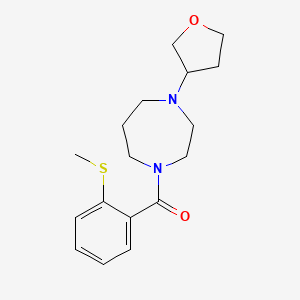

![molecular formula C12H14F3N3O3 B2842222 N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 2061726-74-5](/img/structure/B2842222.png)

N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This might be a part of the synthesis process of the compound.Chemical Reactions Analysis

The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction involving the compound.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

N-Protection of Amines : The compound is utilized in the N-tert-butoxycarbonylation of amines, showcasing its role in protecting amine functionalities during synthetic procedures. This method is praised for its simplicity, green chemistry aspects, high yields, and the reusability of the catalyst involved (Karimian & Tajik, 2014).

Asymmetric Synthesis : It plays a crucial role in the asymmetric synthesis of disubstituted pyrrolidines, serving as a precursor in a nitrile anion cyclization strategy. This demonstrates its utility in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Chung et al., 2005).

Crystal Structure Analysis : The chemical is involved in studies related to crystal structure determination, which is fundamental in understanding the three-dimensional arrangement of atoms in molecules. This knowledge is pivotal for the design of new materials with desired physical and chemical properties (Naveen et al., 2007).

Metal-Free Catalysis : Nitrogen-containing carbon nanotubes catalyze the conversion of glycerol into valuable chemicals, showcasing the role of pyridine nitrogen groups as active sites. This exemplifies the application of nitrogen-rich compounds in developing metal-free catalysts for sustainable chemical processes (Gupta et al., 2017).

Environmental Remediation : The compound's derivatives have been explored for catalytic degradation of environmental pollutants, highlighting its potential in environmental protection and remediation efforts (Ma et al., 2019).

Propiedades

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O3/c1-11(2,3)21-10(20)18-17-9(19)8-5-4-7(6-16-8)12(13,14)15/h4-6H,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRDLFHZNOSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)

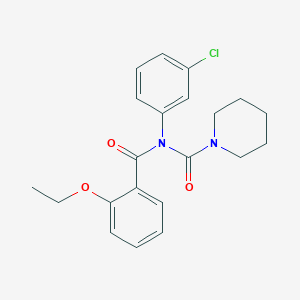

![N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842142.png)

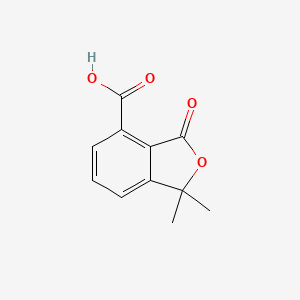

![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)

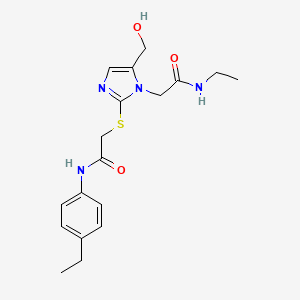

![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2842154.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2842156.png)

![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)